molecular formula C13H17N3O2 B1397729 tert-Butyl 5-amino-3-methyl-1H-indazole-1-carboxylate CAS No. 599183-32-1

tert-Butyl 5-amino-3-methyl-1H-indazole-1-carboxylate

Cat. No. B1397729
Key on ui cas rn: 599183-32-1
M. Wt: 247.29 g/mol
InChI Key: CXGODNRKGDPRKB-UHFFFAOYSA-N
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Patent
US06858638B2

Procedure details

5-Amino-N-tert-butoxycarbonyl-3-methyl-1H-indazole can be obtained as described in Example 6 from 3.4 g of N-tert-butoxycarbonyl-3-methyl-5-nitro-1H-indazole, 50 ml of methanol, 0.61 g of 10% palladium-on-charcoal and 3.53 g of ammonium formate. 2.7 g of 5-amino-N-tert-butoxycarbonyl-3-methyl-1H-indazole are thus obtained in the form of a cream solid melting at 185° C.
[Compound]
Name
solid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
3.4 g
Type
reactant
Reaction Step Two
Quantity
3.53 g
Type
reactant
Reaction Step Three
Quantity
0.61 g
Type
catalyst
Reaction Step Four
Quantity
50 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6]([N:8]1[C:16]2[C:11](=[CH:12][C:13]([N+:17]([O-])=O)=[CH:14][CH:15]=2)[C:10]([CH3:20])=[N:9]1)=[O:7])([CH3:4])([CH3:3])[CH3:2].C([O-])=O.[NH4+]>[Pd].CO>[NH2:17][C:13]1[CH:12]=[C:11]2[C:16](=[CH:15][CH:14]=1)[N:8]([C:6]([O:5][C:1]([CH3:3])([CH3:2])[CH3:4])=[O:7])[N:9]=[C:10]2[CH3:20] |f:1.2|

Inputs

Step One
Name
solid
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
3.4 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1N=C(C2=CC(=CC=C12)[N+](=O)[O-])C
Step Three
Name
Quantity
3.53 g
Type
reactant
Smiles
C(=O)[O-].[NH4+]
Step Four
Name
Quantity
0.61 g
Type
catalyst
Smiles
[Pd]
Step Five
Name
Quantity
50 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
NC=1C=C2C(=NN(C2=CC1)C(=O)OC(C)(C)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 2.7 g
YIELD: CALCULATEDPERCENTYIELD 89%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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